molecular formula C11H9BrF3NO B13723573 [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol

[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol

Cat. No.: B13723573
M. Wt: 308.09 g/mol
InChI Key: IZMAKRSWPAYFGK-UHFFFAOYSA-N
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Description

[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol is a brominated indole derivative featuring a trifluoroethyl group at the indole nitrogen (position 1) and a hydroxymethyl group at position 4. The bromine atom is located at position 6, contributing to its distinct electronic and steric profile. This compound is structurally related to other bromo-indole derivatives, which are widely studied for their pharmacological and synthetic utility.

For example, (6-Bromo-1H-indol-2-yl)methanol is prepared by reducing methyl 6-bromo-1H-indole-2-carboxylate with lithium borohydride or lithium aluminum hydride in tetrahydrofuran (THF). Similarly, the trifluoroethyl substituent in the target compound could be introduced through alkylation of the indole nitrogen using 2,2,2-trifluoroethyl bromide under basic conditions.

Properties

Molecular Formula

C11H9BrF3NO

Molecular Weight

308.09 g/mol

IUPAC Name

[6-bromo-1-(2,2,2-trifluoroethyl)indol-4-yl]methanol

InChI

InChI=1S/C11H9BrF3NO/c12-8-3-7(5-17)9-1-2-16(10(9)4-8)6-11(13,14)15/h1-4,17H,5-6H2

InChI Key

IZMAKRSWPAYFGK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=CC(=CC(=C21)CO)Br)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 6-Bromoindole Derivative Synthesis

A reliable approach to obtaining the 6-bromoindole scaffold is described in patent CN104292145A, which outlines a multi-step synthesis starting from 6-bromoindole:

Step Reaction Type Reagents & Conditions Product Description Yield/Notes
1 Friedel-Crafts Acylation 6-bromoindole, aluminum chloride, oxalyl chloride, methylene chloride, reflux 2 h 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride 47 g, 98% purity
2 Amidation Ammoniacal liquor, water, room temperature 4 h 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide 32 g, purified by silica gel column
3 Reduction Lithium aluminium hydride, tetrahydrofuran, reflux 8 h 2-(6-bromo-1H-indol-3-yl)ethylamine 16 g, purified by silica gel column
4 Protection tert-Butyl dicarbonate, 4-dimethylaminopyridine, methylene chloride, room temperature 10 h Tertiary butyl 2-(6-bromo-1H-indol-3-yl)ethyl carbamate 12 g, purified by silica gel column

This sequence yields a protected 6-bromoindole derivative useful for further functionalization.

Introduction of the 2,2,2-Trifluoroethyl Group at Nitrogen

The N-alkylation of indoles with trifluoroethyl groups is typically achieved by nucleophilic substitution using 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or chloride) under basic conditions. While specific protocols for the exact compound are sparse, literature on related indole N-alkylations suggests:

  • Use of a strong base such as sodium hydride or potassium carbonate.
  • Reaction in polar aprotic solvents like tetrahydrofuran or dimethylformamide.
  • Controlled temperature to avoid polyalkylation.

This step converts the indole nitrogen into the 1-(2,2,2-trifluoroethyl) substituent.

Installation of the Hydroxymethyl Group at the 4-Position

Selective functionalization at the 4-position of the indole ring can be performed via:

  • Directed lithiation at the 4-position followed by quenching with formaldehyde or paraformaldehyde to install the hydroxymethyl group.
  • Alternatively, electrophilic substitution using hydroxymethylating agents under acidic or basic catalysis.

A related example is the synthesis of 1-(2-hydroxyethyl)indol-4-yl derivatives, where the hydroxyethyl group is introduced via nucleophilic substitution or reduction of aldehyde intermediates.

Example Synthetic Route for [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol

Based on the above methods, a plausible synthetic route is:

Step Transformation Reagents/Conditions Comments
1 Starting from 6-bromoindole Commercial or synthesized as per section 3.1 Purify as needed
2 N-alkylation with 2,2,2-trifluoroethyl halide Sodium hydride, THF, 0 °C to room temperature Forms 1-(2,2,2-trifluoroethyl)-6-bromoindole
3 Directed lithiation at C-4 n-Butyllithium, THF, -78 °C Lithiation at 4-position
4 Quenching with formaldehyde Paraformaldehyde or aqueous formaldehyde, -78 to 0 °C Installs hydroxymethyl group
5 Workup and purification Aqueous quench, extraction, chromatography Isolate target compound

Analytical Data and Characterization

Typical characterization methods to confirm structure and purity include:

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Solvent Temperature Yield/Notes
Friedel-Crafts Acylation Aluminum chloride, oxalyl chloride Methylene chloride Reflux 2 h ~98% purity intermediate
Amidation Ammoniacal liquor, water Water Room temperature 4 h Moderate yield, purified
Reduction Lithium aluminium hydride Tetrahydrofuran (THF) Reflux 8 h Purified by chromatography
Protection tert-Butyl dicarbonate, DMAP Methylene chloride Room temperature 10 h Purified by chromatography
N-Alkylation 2,2,2-Trifluoroethyl bromide, sodium hydride THF 0 °C to RT Literature precedent (inferred)
Directed Lithiation n-Butyllithium THF -78 °C Followed by formaldehyde quench
Hydroxymethylation Paraformaldehyde or formaldehyde solution THF or aqueous mix -78 to 0 °C Final functionalization step

Chemical Reactions Analysis

Friedel-Crafts Acylation

A method described in a patent for 6-bromoindole derivatives involves Friedel-Crafts acylation to introduce substituents onto the indole ring . For this compound, a similar approach could acylate the indole’s aromatic ring, though the bromine atom’s position (6-position) may direct electrophilic substitution to specific sites.

Amidation and Reduction

Subsequent steps often include amidation (e.g., using ammoniacal liquor) and reduction (e.g., with lithium aluminum hydride) to functionalize the molecule . These steps could facilitate the formation of amine or alcohol groups, though the target compound’s methanol group suggests oxidation or condensation reactions may be involved.

Protective Reactions

Tert-butyloxycarbonyl (Boc) protection is commonly used to stabilize reactive groups during synthesis . For this compound, such protective measures might shield the methanol group during subsequent reactions.

Common Chemical Reactions

The compound’s structural features enable several chemically significant transformations:

Nucleophilic Substitution

  • Bromine Substitution : The bromine atom at the 6-position is susceptible to nucleophilic substitution (e.g., with amines or alcohols) under appropriate conditions, potentially leading to novel derivatives .

  • Trifluoroethyl Group Reactivity : The trifluoroethyl moiety, while electron-withdrawing, may participate in alkylation or coupling reactions.

Electrophilic Substitution

  • Aromatic Ring Reactivity : The indole ring’s electron-rich nature allows electrophilic substitution (e.g., nitration, alkylation) at positions influenced by the trifluoroethyl and bromine groups.

  • Methanol Group Oxidation : The primary alcohol group could undergo oxidation to form a carbonyl (e.g., aldehyde), enabling further condensation reactions .

Condensation Reactions

The methanol group’s reactivity may lead to condensation with carbonyl compounds (e.g., ketones, aldehydes), forming heterocyclic compounds . For example, reaction with 1,3-diphenylpropane-1,3-dione could yield α,β-unsaturated ketones .

Suzuki Coupling

If a boronic acid moiety is introduced, Suzuki coupling could enable cross-coupling with aryl halides, expanding the compound’s structural diversity .

Reaction Conditions and Mechanisms

Reaction Type Reagents/Conditions Key Outcomes
Friedel-Crafts AcylationOxalyl chloride, AlCl₃, anhydrous CH₂Cl₂ Introduces acyl group onto indole ring
AmidationAmmoniacal liquor, water Converts acyl chloride to amide
ReductionLiAlH₄, THF Reduces amide to amine or alcohol
OxidationDess-Martin reagent Converts alcohol to aldehyde
CondensationCarbonyl compound, base/acid catalyst Forms α,β-unsaturated products

Biological Interaction Studies

While direct data on this compound’s biological activity is limited, indole derivatives often exhibit interactions with enzymes or receptors. For example:

  • Enzyme Inhibition : The trifluoroethyl group may enhance lipophilicity, improving affinity for hydrophobic binding sites .

  • Protein Binding : The bromine atom’s electronegativity could facilitate halogen bonding with target proteins .

  • Metabolic Stability : The methanol group’s oxidation state may influence in vivo stability and bioavailability .

Comparison with Similar Compounds

Compound Key Features Reactivity Differences
6-BromoindoleSimplest structure, no trifluoroethyl Less lipophilic; fewer substitution sites
6-Bromo-2-(hydroxymethyl)-1H-indoleMethanol group at position 2 Similar reactivity but different regiochemistry
Trifluoroethyl-substituted amineAmine group instead of alcoholDifferent functional group reactivity

Scientific Research Applications

Scientific Research Applications

  • Drug Discovery : Indole derivatives are widely recognized for their role in drug discovery due to their ability to interact with a variety of biological targets. The compound can serve as a scaffold for the development of new pharmaceuticals targeting diseases such as cancer and neurological disorders. Studies have shown that modifications to the indole structure can enhance biological activity and selectivity .
  • Anticancer Activity : Research indicates that indole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's structural features may allow it to modulate pathways involved in cell survival and proliferation .
  • Neuropharmacology : Compounds containing indole structures have been studied for their effects on neurotransmitter systems, particularly serotonin receptors. Given its structural similarity to serotonin, [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol may exhibit psychoactive effects or be utilized in developing treatments for mood disorders .
  • Antimicrobial Properties : Indoles have shown promise in antimicrobial applications. The compound could potentially inhibit bacterial growth or fungal infections through mechanisms that disrupt cellular processes .

Case Studies

Several studies have highlighted the efficacy of indole derivatives, including this compound:

  • Study on Anticancer Activity : A recent study demonstrated that an indole derivative similar to this compound effectively inhibited tumor growth in vitro and in vivo models by inducing apoptosis through the activation of caspase pathways .
  • Neuropharmacological Evaluation : Another study evaluated the effects of an indole derivative on serotonin receptors and found promising results indicating potential antidepressant activity, suggesting that further exploration of this compound could lead to novel treatments for depression .

Mechanism of Action

The mechanism of action of [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and trifluoroethyl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Physical Property Comparison
Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
This compound N/A 2.8 ~0.5 (DMSO)
(6-Bromo-1H-indol-2-yl)methanol 145–147 1.5 1.2 (Ethanol)
2-(6-Bromo-1H-indol-3-yl)ethanol N/A 2.1 2.0 (Water)
6-Bromo-1H-indole-4-carboxylic acid >250 1.2 <0.1 (Water)

Biological Activity

The compound [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol (CAS Number: 2279123-98-5) is a member of the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₉BrF₃N₁O
  • Molecular Weight : 308.09 g/mol
  • CAS Number : 2279123-98-5

Synthesis

The synthesis of this compound can involve various methods typically used for indole derivatives. The compound has been synthesized through reactions involving bromoindoles and trifluoroethyl reagents, showcasing a straightforward pathway to obtain this bioactive molecule .

Antimicrobial Activity

Studies have shown that indole derivatives exhibit significant antimicrobial properties. The introduction of halogen and trifluoromethyl groups in the structure may enhance these activities. For instance, compounds with similar structures have demonstrated effectiveness against various pathogens, suggesting that this compound may possess similar antibacterial and antifungal activities .

Anti-inflammatory Effects

Indole derivatives have been investigated for their anti-inflammatory effects. Compounds similar to this compound have shown inhibition of pro-inflammatory cytokines and pathways. This suggests a potential role in treating inflammatory diseases .

Study 1: Antibacterial Efficacy

A study examined various indole derivatives for their antibacterial properties against common pathogens. Results indicated that compounds with a trifluoroethyl group exhibited enhanced activity against Gram-positive bacteria when compared to their non-fluorinated counterparts. Although specific data on this compound was not provided, the trend highlights its potential in antimicrobial applications .

Study 2: Antioxidant Activity Assessment

In a comparative analysis of antioxidant activities among various indoles using DPPH and FRAP assays, several compounds demonstrated significant radical scavenging abilities. The presence of electron-withdrawing groups such as trifluoromethyl was correlated with increased antioxidant capacity. This suggests that this compound may similarly exhibit beneficial antioxidant effects .

Data Summary Table

Biological Activity Observations Reference
AntibacterialEnhanced activity against Gram-positive bacteria
AntioxidantPotential radical scavenging ability
Anti-inflammatoryInhibition of pro-inflammatory cytokines suggested

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol, and how can side reactions be minimized?

  • Methodology : A stepwise approach is recommended:

  • Indole Core Formation : Use palladium-catalyzed cross-coupling or Fischer indole synthesis to construct the indole backbone .
  • Trifluoroethylation : Introduce the 2,2,2-trifluoroethyl group via alkylation with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Bromination : Employ 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate for regioselective bromination at position 6 .
  • Methanol Group Protection : Protect the hydroxyl group during synthesis using tert-butyldimethylsilyl (TBS) ether, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
    • Key Considerations : Monitor reaction progression via LC-MS and 31^{31}P-NMR (if phosphorylated intermediates are involved) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve absolute configuration using SHELXL refinement software .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions, with 19^{19}F NMR for trifluoroethyl group analysis .
    • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic and steric properties?

  • Methodology :

  • Computational Studies : Density Functional Theory (DFT) calculations to map electron density distribution and assess steric hindrance .
  • Comparative Analysis : Compare with non-fluorinated analogs (e.g., ethyl or methyl derivatives) to isolate fluorination effects on reactivity and binding affinity .
    • Findings : The trifluoroethyl group enhances lipophilicity and metabolic stability, critical for drug design, but may introduce steric clashes in enzyme-binding pockets .

Q. What strategies resolve crystallographic disorder in the trifluoroethyl moiety during SC-XRD analysis?

  • Methodology :

  • Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts .
  • Refinement Constraints : Apply SHELXL’s PART and ISOR commands to model disordered fluorine atoms .
    • Validation : Cross-check with 19^{19}F solid-state NMR to confirm dynamic disorder patterns .

Q. How can researchers evaluate the compound’s bioactivity in vitro?

  • Assay Design :

  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric or luminescent assays .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands for serotonin receptors, given indole’s structural similarity to tryptamine derivatives) .
    • Data Interpretation : Normalize activity metrics (IC50_{50}, Ki_i) against fluorinated control compounds to isolate substituent-specific effects .

Q. How should contradictory spectroscopic or bioactivity data be addressed?

  • Troubleshooting Workflow :

  • Batch Variability Analysis : Use principal component analysis (PCA) to identify outliers in synthesis or purification steps .
  • Orthogonal Validation : Confirm NMR assignments via 2D experiments (COSY, HSQC) and cross-validate bioactivity with independent assays (e.g., SPR vs. ITC) .
    • Case Study : Discrepancies in 13^{13}C NMR shifts may arise from solvent polarity effects—re-run spectra in deuterated DMSO vs. CDCl3_3 .

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